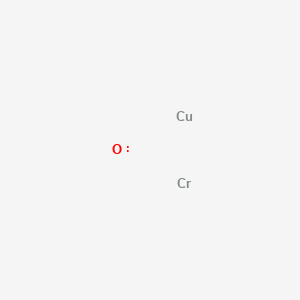
CID 154703064
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Chromium compound with copper and oxygen (1:1:1)” is commonly known as copper chromate. It is a chemical compound with the formula CuCrO₄. This compound is composed of copper, chromium, and oxygen in a 1:1:1 ratio. Copper chromate typically appears as a bright green, crystalline solid and has various applications across different industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper chromate can be synthesized through the reaction of copper sulfate and potassium chromate in an aqueous solution. The reaction is as follows:
CuSO4+K2CrO4→CuCrO4+K2SO4
This reaction is typically carried out at room temperature, and the resulting copper chromate precipitates out of the solution as a bright green solid.
Industrial Production Methods
In industrial settings, copper chromate is produced by mixing solutions of copper sulfate and sodium chromate. The reaction is similar to the laboratory synthesis, but it is scaled up to produce larger quantities of the compound. The reaction is as follows:
CuSO4+Na2CrO4→CuCrO4+Na2SO4
The resulting copper chromate is then filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Copper chromate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Copper chromate can participate in redox reactions where the chromium ion changes its oxidation state.
Substitution Reactions: Copper chromate can undergo substitution reactions where the chromate ion is replaced by other anions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are common oxidizing agents used in reactions involving copper chromate.
Reducing Agents: Sodium borohydride and zinc dust are common reducing agents used in reactions involving copper chromate.
Major Products Formed
Oxidation: When copper chromate is oxidized, it can form copper oxide and chromium trioxide.
Reduction: When copper chromate is reduced, it can form copper metal and chromium(III) oxide.
Scientific Research Applications
Copper chromate has several scientific research applications, including:
Chemistry: Copper chromate is used as a catalyst in various chemical reactions, including organic synthesis and polymerization reactions.
Biology: Copper chromate is used in biological research to study the effects of heavy metals on cellular processes.
Medicine: Copper chromate is being investigated for its potential use in medical treatments, including cancer therapy and antimicrobial applications.
Industry: Copper chromate is used in the production of pigments, wood preservatives, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of copper chromate involves its ability to participate in redox reactions. The chromium ion in copper chromate can change its oxidation state, allowing it to act as an oxidizing or reducing agent. This property makes copper chromate useful in various chemical reactions and industrial applications. The molecular targets and pathways involved in these reactions depend on the specific application and the conditions under which the reactions occur .
Comparison with Similar Compounds
Similar Compounds
Copper Dichromate (CuCr₂O₇): Similar to copper chromate, but with a different ratio of chromium to oxygen.
Copper Chromite (Cu₂Cr₂O₅): Another compound containing copper and chromium, but with a different crystal structure and properties.
Uniqueness of Copper Chromate
Copper chromate is unique due to its bright green color and its ability to act as both an oxidizing and reducing agent. This dual functionality makes it valuable in various chemical and industrial applications. Additionally, its specific ratio of copper, chromium, and oxygen gives it distinct properties compared to other copper-chromium compounds .
Properties
CAS No. |
12285-50-6 |
|---|---|
Molecular Formula |
CrCuO |
Molecular Weight |
131.54 g/mol |
InChI |
InChI=1S/Cr.Cu.O |
InChI Key |
HFORGINKVIYNFC-UHFFFAOYSA-N |
Canonical SMILES |
[O].[Cr].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















